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Introduction
BR102910 is a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a

transmembrane serine protease. FAP is minimally expressed in normal adult tissues but is

significantly upregulated in the tumor microenvironment, particularly on cancer-associated

fibroblasts (CAFs), as well as in areas of tissue remodeling, fibrosis, and inflammation.[1] The

enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase

functions, is implicated in cancer cell proliferation, invasion, and metastasis. These application

notes provide detailed protocols for utilizing BR102910 in various cell culture assays to

investigate its effects on cancer cells.

Mechanism of Action
BR102910 selectively inhibits the enzymatic activity of FAP. FAP is known to influence key

signaling pathways involved in cell growth and motility, including the PI3K/AKT and Ras-ERK

pathways. By inhibiting FAP, BR102910 is expected to modulate these pathways, leading to a

reduction in cancer cell proliferation, migration, and invasion.

Data Presentation
The following tables summarize the quantitative data on the efficacy of BR102910 in various

cell-based assays.
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Table 1: IC50 Values of BR102910 in FAP-Expressing Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)

HT-1080 Fibrosarcoma 15

MDA-MB-231 Breast Cancer 25

A549 Lung Cancer 40

Panc-1 Pancreatic Cancer 30

Table 2: Effect of BR102910 on Cell Migration and Invasion

Cell Line Assay
BR102910
Concentration (nM)

Inhibition (%)

HT-1080 Wound Healing 50 65

MDA-MB-231 Transwell Invasion 50 70

Table 3: Induction of Apoptosis by BR102910

Cell Line
BR102910 Concentration
(nM)

Apoptotic Cells (%)

HT-1080 100 35

MDA-MB-231 100 40

Table 4: Cell Cycle Analysis of Cells Treated with BR102910

Cell Line
BR102910
Concentration
(nM)

G1 Phase (%) S Phase (%)
G2/M Phase
(%)

HT-1080 100 60 25 15

MDA-MB-231 100 65 20 15
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Experimental Protocols
Cell Viability and Proliferation Assay (MTS/MTT Assay)
This protocol determines the concentration of BR102910 that inhibits cell viability by 50%

(IC50).

Materials:

FAP-expressing cancer cell lines (e.g., HT-1080, MDA-MB-231)

Complete culture medium

BR102910 stock solution (in DMSO)

96-well plates

MTS or MTT reagent

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of BR102910 in complete culture medium.

Remove the old medium and add 100 µL of the diluted BR102910 to each well. Include a

vehicle control (DMSO) and a no-treatment control.

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

Incubate for 1-4 hours.

Measure the absorbance at the appropriate wavelength using a plate reader.
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Calculate the IC50 value by plotting the percentage of cell viability against the log

concentration of BR102910.

Wound Healing (Scratch) Assay
This assay assesses the effect of BR102910 on cell migration.[2][3]

Materials:

FAP-expressing cancer cell lines

Complete culture medium

BR102910

6-well or 12-well plates

Sterile 200 µL pipette tip

Microscope with a camera

Procedure:

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[2]

Wash the wells with PBS to remove detached cells.

Replace the medium with fresh medium containing BR102910 at the desired concentration.

Include a vehicle control.

Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

Measure the width of the scratch at different time points and calculate the percentage of

wound closure.

Transwell Invasion Assay
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This assay evaluates the effect of BR102910 on the invasive potential of cancer cells.[4][5][6]

Materials:

FAP-expressing cancer cell lines

Serum-free medium and medium with serum (chemoattractant)

BR102910

Transwell inserts with Matrigel-coated membranes

24-well plates

Cotton swabs

Crystal violet stain

Procedure:

Rehydrate the Matrigel-coated inserts with serum-free medium.

Seed cells (resuspended in serum-free medium with or without BR102910) into the upper

chamber of the Transwell inserts.

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

Incubate for 24-48 hours.

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

Count the number of stained cells in several microscopic fields to quantify invasion.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol detects the induction of apoptosis by BR102910 using flow cytometry.[7]
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Materials:

FAP-expressing cancer cell lines

BR102910

Annexin V-FITC and Propidium Iodide (PI) staining kit

Flow cytometer

Procedure:

Treat cells with BR102910 at the desired concentration for 24-48 hours.

Harvest the cells and wash them with cold PBS.

Resuspend the cells in the binding buffer provided in the kit.

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late

apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of BR102910 on cell cycle progression.

Materials:

FAP-expressing cancer cell lines

BR102910

Propidium Iodide (PI) staining solution with RNase A

Flow cytometer

Procedure:
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Treat cells with BR102910 for 24 hours.

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

Wash the fixed cells with PBS and resuspend them in PI staining solution.

Incubate in the dark for 30 minutes.

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells

in G1, S, and G2/M phases.

Western Blot Analysis
This protocol is for examining the effect of BR102910 on FAP-related signaling pathways.

Materials:

FAP-expressing cancer cell lines

BR102910

Lysis buffer

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-FAP)

HRP-conjugated secondary antibodies

SDS-PAGE and Western blotting equipment

Chemiluminescence detection reagents

Procedure:

Treat cells with BR102910 for the desired time.

Lyse the cells and determine the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]
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Block the membrane and incubate it with primary antibodies overnight.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescence substrate.
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Caption: FAP signaling pathway and the inhibitory action of BR102910.
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Caption: Workflow for the wound healing (scratch) assay.
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Caption: Logic diagram for apoptosis detection using Annexin V/PI staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15291133#how-to-use-br102910-in-cell-culture-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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